5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide
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Overview
Description
5-acetyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylthiophene-3-carboxamide is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a chromene and an oxane ring are fused together through a spiro atom, with additional functional groups including an acetyl group and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a chromene derivative with an oxane precursor under acidic or basic conditions to form the spiro linkage. Subsequent functionalization steps introduce the acetyl and thiophene carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
5-acetyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-acetyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylthiophene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, while the functional groups can form hydrogen bonds or hydrophobic interactions with the target. This can lead to inhibition or activation of the target, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds also feature a spirocyclic structure and are known for their photochromic properties.
Spirocyclic Oxindoles: These compounds have a spirocyclic core similar to 5-acetyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylthiophene-3-carboxamide and are used in medicinal chemistry for their biological activities.
Uniqueness
5-acetyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylthiophene-3-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-13(22)18-10-14(12-26-18)19(23)21-16-11-20(6-8-24-9-7-20)25-17-5-3-2-4-15(16)17/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZTXPSVQZYZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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